Vaniprevir

Beschreibung

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

inhibits hepatitis C virus NS3/4a protease

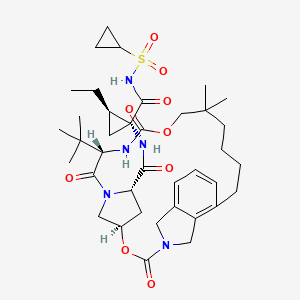

Structure

2D Structure

Eigenschaften

IUPAC Name |

(1R,21S,24S)-21-tert-butyl-N-[(1R,2R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethylcyclopropyl]-16,16-dimethyl-3,19,22-trioxo-2,18-dioxa-4,20,23-triazatetracyclo[21.2.1.14,7.06,11]heptacosa-6(11),7,9-triene-24-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H55N5O9S/c1-7-25-18-38(25,33(46)41-53(49,50)27-14-15-27)40-31(44)29-17-26-20-43(29)32(45)30(36(2,3)4)39-34(47)51-22-37(5,6)16-9-8-11-23-12-10-13-24-19-42(21-28(23)24)35(48)52-26/h10,12-13,25-27,29-30H,7-9,11,14-22H2,1-6H3,(H,39,47)(H,40,44)(H,41,46)/t25-,26-,29+,30-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQWGLQLLVFLSM-ONAXAZCASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC1(C(=O)NS(=O)(=O)C2CC2)NC(=O)C3CC4CN3C(=O)C(NC(=O)OCC(CCCCC5=C6CN(CC6=CC=C5)C(=O)O4)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@@]1(C(=O)NS(=O)(=O)C2CC2)NC(=O)[C@@H]3C[C@@H]4CN3C(=O)[C@@H](NC(=O)OCC(CCCCC5=C6CN(CC6=CC=C5)C(=O)O4)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H55N5O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201029738 | |

| Record name | Vaniprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

757.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923590-37-8 | |

| Record name | Vaniprevir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=923590-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vaniprevir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923590378 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vaniprevir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11929 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vaniprevir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201029738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 923590-37-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VANIPREVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CV3X74AO1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Vaniprevir's Mechanism of Action Against Hepatitis C Virus: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vaniprevir (formerly MK-7009) is a potent, macrocyclic, non-covalent, competitive inhibitor of the Hepatitis C Virus (HCV) nonstructural protein 3/4A (NS3/4A) serine protease. This enzyme is essential for the replication of the virus, making it a prime target for antiviral therapy. This compound demonstrates significant efficacy against HCV, particularly genotypes 1 and 2, by directly binding to the active site of the NS3/4A protease and obstructing its function. This guide provides a comprehensive overview of the molecular mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and processes involved.

Introduction to HCV and the NS3/4A Protease Target

Hepatitis C is a liver disease caused by the Hepatitis C virus, a single-stranded RNA virus. Upon infection of a hepatocyte, the viral RNA is translated into a single large polyprotein of approximately 3,000 amino acids[1]. This polyprotein must be cleaved by both host and viral proteases to release individual structural and non-structural (NS) proteins that are essential for viral replication and assembly[1][2].

The HCV NS3/4A serine protease is a key viral enzyme responsible for four of these critical cleavages in the non-structural region of the polyprotein, yielding NS3, NS4A, NS4B, NS5A, and NS5B proteins[1][3]. The NS3 protein contains the serine protease domain, and the NS4A protein acts as a cofactor, stabilizing the NS3 protein and anchoring the complex to intracellular membranes where replication occurs[4]. By inhibiting the NS3/4A protease, the viral replication cycle is effectively halted.

This compound: A Macrocyclic NS3/4A Protease Inhibitor

This compound is a synthetic, macrocyclic compound designed to specifically target the active site of the HCV NS3/4A protease[5][6][7]. Its macrocyclic structure confers high potency and specificity. As a competitive inhibitor, this compound vies with the natural polyprotein substrate for binding to the enzyme's active site[8][9].

Molecular Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of the HCV NS3/4A protease. By binding to the active site, this compound physically blocks the access of the viral polyprotein, thereby preventing its cleavage. This disruption of polyprotein processing leads to an accumulation of non-functional polyprotein precursors and a cessation of viral RNA replication and virion assembly[10].

The following diagram illustrates the HCV polyprotein processing pathway and the point of intervention by this compound.

Caption: HCV Polyprotein Processing and Inhibition by this compound.

Quantitative Analysis of this compound's Potency

The inhibitory activity of this compound has been quantified through various in vitro assays, primarily enzymatic assays to determine the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), and cell-based replicon assays to measure the half-maximal effective concentration (EC50).

Enzymatic Inhibition

The following table summarizes the inhibitory constants (Ki) of this compound against wild-type HCV NS3/4A protease and common resistant variants.

| Protease Variant | Ki (nM) | Fold Change vs. Wild-Type |

| Wild-Type (GT1a) | 0.34 | - |

| R155K | >400 | >1176 |

| A156T | 176 | 518 |

| D168A | >400 | >1176 |

| Data sourced from Romano et al., 2012. |

Cellular Antiviral Activity

The antiviral efficacy of this compound in a cellular context is presented in the table below, showcasing its EC50 values against different HCV genotypes and resistant mutants in replicon assays.

| HCV Replicon | EC50 (nM) |

| Genotype 1a (H77) | 0.74 ± 0.07 |

| Genotype 1b (Con1) | 0.53 ± 0.04 |

| R155K Mutant (GT1a) | 554 ± 64 |

| A156T Mutant (GT1a) | 958 ± 162 |

| D168A Mutant (GT1a) | 2635 ± 702 |

| Data sourced from Romano et al., 2012. |

Resistance to this compound

As with other direct-acting antiviral agents, the high mutation rate of HCV can lead to the emergence of resistance. For this compound, resistance-associated variants (RAVs) have been identified primarily at amino acid positions R155 and D168 of the NS3 protease domain in patients with genotype 1a infection[8][9]. These mutations can significantly reduce the binding affinity of this compound to the protease, leading to a decrease in its inhibitory potency[11].

Experimental Protocols

NS3/4A Protease Enzymatic Assay (FRET-based)

This protocol outlines a typical fluorescence resonance energy transfer (FRET)-based assay to determine the IC50 of this compound against the HCV NS3/4A protease.

Objective: To measure the in vitro inhibition of HCV NS3/4A protease activity by this compound.

Principle: A synthetic peptide substrate containing a fluorophore and a quencher is used. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the NS3/4A protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

Materials:

-

Recombinant HCV NS3/4A protease

-

FRET peptide substrate (e.g., Ac-DE-D(Edans)-EE-Abu-ψ-[COO]AS-K(Dabcyl)-NH2)

-

Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside

-

This compound (or other test compounds) dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add 25 µL of the diluted this compound solution or DMSO (as a control) to the wells of the 384-well plate.

-

Add 25 µL of the NS3/4A protease solution (e.g., 5 nM final concentration) to each well.

-

Incubate the plate at 30°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the FRET substrate solution (e.g., 200 nM final concentration).

-

Immediately measure the fluorescence intensity (e.g., excitation at 340 nm, emission at 490 nm) over time (e.g., every minute for 30 minutes) at 30°C.

-

The initial reaction velocity is calculated from the linear phase of the fluorescence increase.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic equation.

Caption: Workflow for a FRET-based NS3/4A Protease Inhibition Assay.

HCV Subgenomic Replicon Assay

This protocol describes a cell-based assay using a subgenomic HCV replicon system to determine the EC50 of this compound.

Objective: To measure the inhibitory effect of this compound on HCV RNA replication in a cellular environment.

Principle: Huh-7 human hepatoma cells are engineered to harbor a subgenomic HCV RNA molecule (replicon) that can replicate autonomously. The replicon often contains a reporter gene, such as luciferase, allowing for the quantification of viral replication.

Materials:

-

Huh-7 cells harboring a subgenomic HCV replicon with a luciferase reporter (e.g., genotype 1b)

-

Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and G418 for selection)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well cell culture plates

-

Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)

-

Luminometer

Procedure:

-

Seed the replicon-containing Huh-7 cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate for 24 hours.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a DMSO vehicle control.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, remove the medium and lyse the cells according to the luciferase assay manufacturer's instructions.

-

Add the luciferase substrate to the cell lysates.

-

Measure the luminescence using a luminometer.

-

A parallel cytotoxicity assay (e.g., using CellTiter-Glo®) should be performed to assess the effect of the compound on cell viability.

-

The EC50 value is calculated by plotting the percentage of inhibition of luciferase activity (normalized to cell viability) against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for an HCV Subgenomic Replicon Assay.

Conclusion

This compound is a highly potent and specific inhibitor of the HCV NS3/4A protease, a critical enzyme in the viral life cycle. Its mechanism of action, centered on the competitive inhibition of polyprotein processing, effectively suppresses viral replication. While the emergence of resistance is a clinical consideration, the detailed understanding of this compound's interaction with the NS3/4A protease provides a solid foundation for the development of next-generation HCV inhibitors and for its use in combination therapies to combat Hepatitis C infection. The experimental protocols detailed herein serve as a guide for the continued research and development of novel anti-HCV therapeutics.

References

- 1. Hepatitis C virus proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. natap.org [natap.org]

- 5. bmglabtech.com [bmglabtech.com]

- 6. Establishment of an in vitro assay system for screening hepatitis C virus protease inhibitors using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of this compound (MK-7009), a macrocyclic hepatitis C virus NS3/4a protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ovid.com [ovid.com]

- 9. Characterization of this compound, a hepatitis C virus NS3/4A protease inhibitor, in patients with HCV genotype 1 infection: safety, antiviral activity, resistance, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Resistance Outside the Substrate Envelope: Hepatitis C NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Vaniprevir's Binding Affinity to NS3/4A Protease: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of Vaniprevir, a potent inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. This compound is a macrocyclic, non-covalent, competitive inhibitor that has demonstrated significant antiviral activity, particularly against HCV genotype 1.[1] This document provides a comprehensive summary of its binding characteristics, detailed experimental protocols for assessing its activity, and visual representations of its mechanism of action and experimental workflows.

Executive Summary

This compound (formerly MK-7009) is a second-generation HCV NS3/4A protease inhibitor.[2] The NS3/4A protease is a crucial enzyme in the HCV life cycle, responsible for cleaving the viral polyprotein into mature, functional proteins essential for viral replication.[3][4] By binding to the active site of this enzyme, this compound competitively inhibits its function, thereby halting viral maturation and proliferation.[1] This guide delves into the quantitative measures of this binding affinity, the methodologies used to determine these values, and the molecular interactions that underpin its inhibitory action.

Quantitative Binding Affinity Data

The binding affinity of this compound for the NS3/4A protease has been quantified using various in vitro assays, primarily through the determination of the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values are critical for understanding the potency of the inhibitor.

| Parameter | HCV Genotype/Variant | Value | Assay Type | Reference |

| IC50 | Genotype 1b | 0.6 nM | Replicon Assay | [2] |

| Genotype 1a | 1.1 nM | Replicon Assay | [2] | |

| Genotype 2a | 1.3 nM | Replicon Assay | [2] | |

| Genotype 3a | 3.4 nM | Replicon Assay | [2] | |

| Genotype 4a | 0.4 nM | Replicon Assay | [2] | |

| Genotype 5a | 0.4 nM | Replicon Assay | [2] | |

| Genotype 6a | 0.3 nM | Replicon Assay | [2] | |

| Genotype 1b (D168A mutant) | >1000 nM | Replicon Assay | [2] | |

| Genotype 1b (R155K mutant) | 140 nM | Replicon Assay | [2] | |

| Ki | Genotype 1b | 0.04 nM | Enzyme Inhibition Assay | [2] |

| Genotype 1b (D168V mutant) | 1.9 nM | Enzyme Inhibition Assay | [2] |

Mechanism of Action: Inhibiting Viral Polyprotein Processing

The HCV genome is translated into a single large polyprotein that must be cleaved by host and viral proteases to produce functional viral proteins. The NS3/4A serine protease is responsible for four of these critical cleavages. This compound's mechanism of action is to bind to the active site of the NS3/4A protease, preventing it from processing the HCV polyprotein. This disruption of the viral life cycle effectively suppresses viral replication.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the determination of this compound's binding affinity.

NS3/4A Protease Enzyme Inhibition Assay (FRET-based)

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified NS3/4A protease using a Förster Resonance Energy Transfer (FRET) substrate.

Materials:

-

Enzyme: Recombinant HCV NS3/4A protease (genotype 1b)

-

Substrate: FRET-based peptide substrate with a cleavage site for NS3/4A, flanked by a fluorophore (e.g., EDANS) and a quencher (e.g., DABCYL).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM DTT, 40% glycerol, 0.1% n-octyl-β-D-glucopyranoside.

-

Inhibitor: this compound, serially diluted in DMSO.

-

Plate: 96-well, black, low-binding microplate.

-

Instrumentation: Fluorescence plate reader.

Procedure:

-

Prepare serial dilutions of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add a fixed concentration of NS3/4A protease to each well of the microplate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for 30 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the FRET substrate to each well.

-

Immediately begin monitoring the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm.

-

Record fluorescence readings every minute for 60 minutes.

-

The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

-

Determine the IC50 value by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.[5]

HCV Replicon Assay

This cell-based assay measures the inhibitory effect of this compound on HCV RNA replication within human hepatoma cells.

Materials:

-

Cell Line: Huh-7 cells harboring a subgenomic HCV replicon (e.g., genotype 1b) that expresses a reporter gene, such as luciferase.

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and G418 for selection.

-

Inhibitor: this compound, serially diluted in DMSO.

-

Assay Plates: 96-well, clear-bottom, black-walled cell culture plates.

-

Reagents: Luciferase assay reagent.

-

Instrumentation: Luminometer.

Procedure:

-

Seed the Huh-7 replicon cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the various concentrations of this compound or DMSO (vehicle control).

-

Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.

-

A parallel cytotoxicity assay (e.g., MTS or CellTiter-Glo) should be performed to assess the effect of the compound on cell viability.

-

Calculate the percent inhibition of HCV replication for each this compound concentration relative to the vehicle control, normalized for cell viability.

-

Determine the EC50 (half-maximal effective concentration) value by fitting the percent inhibition versus inhibitor concentration data to a four-parameter logistic equation.

Binding Site Interactions

The high-resolution crystal structure of this compound in complex with the HCV NS3/4A protease reveals the molecular basis for its potent inhibitory activity. This compound, a P2-P4 macrocyclic inhibitor, binds non-covalently to the active site of the enzyme.[6] Key interactions include:

-

Hydrogen Bonds: this compound forms a network of hydrogen bonds with key residues in the active site, including the catalytic triad (His-57, Asp-81, and Ser-139).

-

Hydrophobic Interactions: The macrocyclic structure and various hydrophobic moieties of this compound engage in extensive hydrophobic interactions with non-polar residues lining the active site cleft.

-

Van der Waals Contacts: Numerous van der Waals contacts contribute to the overall stability of the enzyme-inhibitor complex.

The crystal structure (PDB ID: 3SU3) provides a detailed map of these interactions, which collectively account for the high binding affinity and specificity of this compound for the NS3/4A protease.[7]

Conclusion

This compound is a potent inhibitor of the HCV NS3/4A protease, demonstrating low nanomolar to sub-nanomolar binding affinity against a range of HCV genotypes. Its mechanism of action, competitive inhibition of the viral protease, is well-characterized and supported by extensive in vitro data. The experimental protocols detailed in this guide provide a robust framework for the continued evaluation of this compound and other NS3/4A protease inhibitors. The structural insights into its binding mode offer a foundation for the rational design of next-generation antiviral agents with improved potency and resistance profiles.

References

- 1. Characterization of this compound, a hepatitis C virus NS3/4A protease inhibitor, in patients with HCV genotype 1 infection: safety, antiviral activity, resistance, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of this compound (MK-7009), a macrocyclic hepatitis C virus NS3/4a protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. HCV NS3-4A Serine Protease - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Lifecycle - HCV Biology - Hepatitis C Online [hepatitisc.uw.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. rcsb.org [rcsb.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Vaniprevir: Chemical Structure and Properties

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and experimental evaluation of this compound (MK-7009), a potent macrocyclic inhibitor of the hepatitis C virus (HCV) NS3/4A protease.

Chemical Identity and Physicochemical Properties

This compound is a synthetic organic compound characterized by a complex macrocyclic structure.[1][2] It was developed by Merck & Co. and is approved in Japan for the treatment of hepatitis C under the brand name Vanihep.[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (1R,21S,24S)-21-tert-butyl-N-[(1R,2R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethylcyclopropyl]-16,16-dimethyl-3,19,22-trioxo-2,18-dioxa-4,20,23-triazatetracyclo[21.2.1.1⁴,⁷.0⁶,¹¹]heptacosa-6(11),7,9-triene-24-carboxamide | [3][4] |

| Molecular Formula | C₃₈H₅₅N₅O₉S | [5][6] |

| Molecular Weight | 757.94 g/mol | [4][5][6] |

| CAS Number | 923590-37-8 | [3][4] |

| Appearance | White to off-white solid | [7] |

| Hydrogen Bond Acceptors | 14 | [2] |

| Hydrogen Bond Donors | 3 | [2] |

| Rotatable Bonds | 9 | [2] |

| Topological Polar Surface Area | 188.9 Ų | [2] |

| XLogP | 4.72 | [2] |

Mechanism of Action

This compound is a direct-acting antiviral (DAA) agent that functions as a non-covalent, competitive inhibitor of the HCV NS3/4A protease.[2][7] This viral enzyme is a serine protease crucial for the replication of the hepatitis C virus.[8] The NS3/4A protease is responsible for cleaving the HCV polyprotein into mature, functional viral proteins necessary for viral assembly and replication.[8] By binding to the active site of the NS3/4A protease, this compound blocks this proteolytic activity, thereby halting the viral life cycle and suppressing viral replication.[8] This targeted mechanism of action makes it a potent therapeutic agent against HCV, particularly genotype 1.[8]

Mechanism of action of this compound in inhibiting HCV replication.

Pharmacokinetics and Pharmacodynamics

Studies in healthy male volunteers and HCV-infected patients have characterized the pharmacokinetic profile of this compound.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Observation | Source |

| Absorption | Following oral administration, the time to maximum plasma concentration (Tmax) ranges from 1 to 3 hours. | [9] |

| Dose Proportionality | At single doses greater than 20 mg, the plasma area under the curve (AUC) and maximum concentration (Cmax) increase in a greater-than-dose-proportional manner. | [9][10] |

| Food Effect | The geometric mean ratios (fed/fasted) were 1.22 for AUC₀-∞ and 0.79 for Cmax. | [10] |

| Accumulation | Following multiple doses, geometric mean accumulation ratios for AUC₀-₁₂h and Cmax (day 14/day 1) ranged from 1.53 to 1.90 and 1.41 to 1.92, respectively. | [9][10] |

| Half-life | The geometric mean apparent terminal half-life is approximately 4-5 hours, independent of the dose. | [9] |

| Distribution | This compound exhibits excellent liver exposure, with liver concentrations being significantly higher than plasma concentrations. Liver-to-plasma concentration ratios of approximately 20–280 have been observed in HCV-infected patients. | [11][12] |

Table 3: Antiviral Activity of this compound

| Assay | Genotype | IC₅₀ | Source |

| Enzyme Inhibition | Wild-type | 0.34 nM | [13] |

| Replicon Assay | Genotype 1a | Not Specified | [1] |

| Replicon Assay | Genotype 1b | Not Specified | [1] |

Experimental Protocols

HCV NS3/4A Protease Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of HCV NS3/4A protease.

Methodology:

-

Enzyme and Substrate: Recombinant HCV NS3/4A protease (e.g., from genotype 1b) and a fluorogenic substrate are used. A common substrate is Ac-Glu-Glu-Val-Val-Ala-Cys-AMC, where AMC (7-amino-4-methylcourmarin) is the fluorescent reporter.[14]

-

Assay Buffer: The assay is typically performed in a buffer solution, for example, 50 mM HEPES at pH 7.4, containing 15 mM NaCl, 0.01% Triton X-100, and 10 mM dithiothreitol.[14]

-

Procedure:

-

The NS3/4A protease is pre-incubated with varying concentrations of this compound in a 384-well microplate.

-

The enzymatic reaction is initiated by adding the fluorogenic substrate.

-

The reaction is monitored by measuring the increase in fluorescence over time, which corresponds to the cleavage of the substrate by the protease.

-

-

Data Analysis: The rate of reaction at each inhibitor concentration is determined. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated by fitting the data to a dose-response curve.

HCV Replicon Assay

Objective: To evaluate the antiviral activity of this compound in a cell-based system that mimics HCV replication.

Methodology:

-

Cell Line: A human hepatoma cell line (e.g., Huh7) harboring a subgenomic HCV replicon is used. These replicons contain the HCV non-structural proteins necessary for RNA replication and often include a reporter gene like luciferase for easy quantification.

-

Procedure:

-

The replicon-containing cells are seeded in multi-well plates.

-

The cells are then treated with various concentrations of this compound.

-

After a specified incubation period (e.g., 48-72 hours), the level of HCV replication is assessed.

-

-

Quantification:

-

If a luciferase reporter is used, cell lysates are collected, and luciferase activity is measured using a luminometer.

-

Alternatively, HCV RNA levels can be quantified using real-time reverse transcription-polymerase chain reaction (RT-PCR).

-

-

Data Analysis: The EC₅₀ value, representing the concentration of this compound that inhibits HCV replication by 50%, is determined from the dose-response curve. Cell viability assays are also performed in parallel to assess any cytotoxicity of the compound.

A typical experimental workflow for the evaluation of HCV protease inhibitors.

Conclusion

This compound is a highly potent and selective inhibitor of the HCV NS3/4A protease with a well-characterized chemical structure and favorable pharmacokinetic profile, particularly its high liver exposure.[1][11] Its mechanism of action, targeting a critical step in the viral life cycle, underscores its efficacy in the treatment of chronic hepatitis C. The experimental protocols outlined provide a basis for the continued research and development of novel antiviral agents targeting HCV.

References

- 1. Discovery of this compound (MK-7009), a macrocyclic hepatitis C virus NS3/4a protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound | C38H55N5O9S | CID 24765256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. KEGG DRUG: this compound [genome.jp]

- 7. medchemexpress.com [medchemexpress.com]

- 8. What is this compound used for? [synapse.patsnap.com]

- 9. Single‐Dose and Multiple‐Dose Pharmacokinetics of this compound in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Single-Dose and Multiple-Dose Pharmacokinetics of this compound in Healthy Men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Liver-to-plasma this compound (MK-7009) concentration ratios in HCV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

Vaniprevir Preclinical In Vitro Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical in vitro studies of Vaniprevir (formerly MK-7009), a potent, macrocyclic inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease. This compound was developed by Merck & Co. for the treatment of chronic HCV infection, particularly against genotype 1.[1][2] This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and presents visual representations of the underlying mechanism and experimental workflows.

Core Mechanism of Action

This compound is a competitive inhibitor of the HCV NS3/4A serine protease.[3][4] The NS3/4A protease is essential for the HCV life cycle, as it is responsible for cleaving the viral polyprotein into mature, functional non-structural proteins (NS4A, NS4B, NS5A, and NS5B).[1] By binding to the active site of the NS3/4A protease, this compound blocks this cleavage process, thereby halting viral replication and reducing the viral load.[1]

Signaling Pathway of this compound Inhibition

Caption: Mechanism of action of this compound in inhibiting HCV replication.

Data Presentation

Antiviral Activity of this compound

The in vitro antiviral activity of this compound has been evaluated using HCV replicon assays. The 50% effective concentration (EC50) values against various HCV genotypes and resistant variants are summarized below.

| HCV Genotype/Variant | Replicon Assay Type | Cell Line | EC50 (nM) | Reference |

| Genotype 1a | Luciferase Reporter | Huh-7 | 0.34 | [2] |

| Genotype 1b | Luciferase Reporter | Huh-7 | 0.24 | [2] |

| Genotype 1b (Q80Q) | Luciferase Reporter | Huh-7/Lunet | 0.41 | |

| R155K Mutant (GT 1a) | Luciferase Reporter | Huh-7 | Substantial increase vs. WT | [2] |

| D168A Mutant (GT 1a) | Luciferase Reporter | Huh-7 | >1000-fold increase vs. WT | [2] |

NS3/4A Protease Inhibition

The inhibitory activity of this compound against the HCV NS3/4A protease has been determined through enzymatic assays. The 50% inhibitory concentration (IC50) values are presented below.

| HCV Genotype/Variant | Assay Type | IC50 (nM) | Reference |

| Genotype 1a (Wild-Type) | FRET-based | 0.04 | |

| Genotype 1b (Wild-Type) | FRET-based | 0.02 | |

| R155K Mutant (GT 1a) | FRET-based | 1.8 | |

| D168A Mutant (GT 1a) | FRET-based | 110 |

Cytotoxicity Profile

The in vitro cytotoxicity of this compound has been assessed in various cell lines to determine its therapeutic window. The 50% cytotoxic concentration (CC50) values are provided below.

| Cell Line | Assay Type | CC50 (µM) | Reference |

| Huh-7 | Cell Viability Assay | >25 | |

| Vero | MTT Assay | >50 | |

| HepG2 | Cell Viability Assay | >25 |

Experimental Protocols

HCV NS3/4A Protease Inhibition Assay (FRET-based)

This assay measures the ability of a compound to inhibit the cleavage of a synthetic peptide substrate by the recombinant HCV NS3/4A protease. The cleavage is detected by Fluorescence Resonance Energy Transfer (FRET).

Experimental Workflow:

Caption: Workflow for the HCV NS3/4A protease inhibition FRET assay.

Detailed Methodology:

-

Reagents:

-

Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM DTT, 40% glycerol, and 0.1% n-octyl-β-D-glucoside.

-

Enzyme: Recombinant HCV NS3/4A protease (genotype 1a or 1b).

-

Substrate: A FRET peptide substrate, such as Ac-DE-Dap(QXL520)-EE-Abu-ψ-[COO]AS-C(5-FAMsp)-NH2, is used.[5]

-

Test Compound: this compound dissolved in DMSO.

-

-

Procedure:

-

Serially dilute this compound in DMSO and add to a 384-well black plate.

-

Add the NS3/4A protease to each well and pre-incubate for 15-30 minutes at room temperature.

-

Initiate the reaction by adding the FRET substrate.

-

Monitor the increase in fluorescence intensity over time using a fluorescence plate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., 490 nm excitation and 520 nm emission for 5-FAM/QXL™520).[6]

-

Calculate the initial reaction rates and plot them against the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

HCV Replicon Assay (Luciferase-based)

This cell-based assay quantifies the antiviral activity of a compound by measuring the inhibition of HCV RNA replication in a human hepatoma cell line (e.g., Huh-7) that harbors a subgenomic HCV replicon. The replicon RNA contains a reporter gene, such as luciferase, allowing for a quantifiable readout of replication levels.

Experimental Workflow:

Caption: Workflow for the luciferase-based HCV replicon assay.

Detailed Methodology:

-

Cell Line: Huh-7 cells stably expressing a subgenomic HCV replicon of the desired genotype (e.g., 1a or 1b) containing a luciferase reporter gene.

-

Procedure:

-

Seed the replicon-containing Huh-7 cells into 96-well plates.

-

After cell attachment (typically 24 hours), add serial dilutions of this compound to the culture medium.

-

Incubate the plates for 72 hours at 37°C in a CO2 incubator.

-

Remove the culture medium and lyse the cells using a suitable lysis buffer.

-

Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.

-

Calculate the EC50 value by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

-

In Vitro Cytotoxicity Assay

This assay is performed to assess the general toxicity of the compound on the host cells used in the antiviral assays.

Detailed Methodology (MTT Assay):

-

Cell Lines: Huh-7, Vero, or other relevant cell lines.

-

Procedure:

-

Seed cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound for the same duration as the replicon assay (e.g., 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidified isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.

-

References

- 1. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Characterization of the Early Steps of Hepatitis C Virus Infection by Using Luciferase Reporter Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Characterization of this compound, a hepatitis C virus NS3/4A protease inhibitor, in patients with HCV genotype 1 infection: safety, antiviral activity, resistance, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The Molecular Basis of Drug Resistance against Hepatitis C Virus NS3/4A Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. eurogentec.com [eurogentec.com]

Vaniprevir's Activity Against Hepatitis C Virus Genotypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vaniprevir (formerly MK-7009) is a potent, macrocyclic, non-covalent competitive inhibitor of the Hepatitis C Virus (HCV) NS3/4A protease.[1][2] This enzyme is a critical component of the HCV replication machinery, making it a prime target for antiviral therapy.[1] this compound was approved in Japan in 2014 for the treatment of chronic HCV infection.[2] This technical guide provides an in-depth overview of this compound's in-vitro activity against various HCV genotypes, details of the experimental protocols used for its characterization, and an analysis of resistance-associated substitutions.

Mechanism of Action

The HCV genome is translated into a single large polyprotein that must be cleaved by host and viral proteases to produce mature, functional proteins. The NS3/4A serine protease is responsible for four of these cleavages, which are essential for the formation of the viral replication complex. This compound binds to the active site of the NS3/4A protease, inhibiting its function and thereby halting viral replication.[1]

dot

Caption: Inhibition of HCV Replication by this compound.

Quantitative Antiviral Activity

The in-vitro antiviral activity of this compound has been evaluated against various HCV genotypes using enzyme inhibition assays and cell-based replicon systems. The potency is typically reported as the half-maximal inhibitory concentration (IC50) in enzyme assays or the half-maximal effective concentration (EC50) in replicon assays.

Activity Against Wild-Type HCV Genotypes

This compound demonstrates the most potent activity against HCV genotype 1, with notable activity against genotype 2.[3] Its efficacy against other genotypes is significantly reduced.

| Genotype | Subtype | Assay Type | Potency (nM) | Reference |

| 1a | Wild-Type | Replicon Assay (IC50) | 0.34 | [4] |

| 2 | - | NS3/4a Protease Enzyme Assay | Active | [3] |

Activity Against Resistance-Associated Substitutions

The emergence of resistance-associated substitutions (RASs) can impact the efficacy of direct-acting antivirals. The activity of this compound has been tested against various RASs, particularly in genotype 1.

Table 1: this compound Activity Against HCV Genotype 1a RASs

| Amino Acid Substitution | Replicon Assay IC50 (nM) | Fold Change vs. Wild-Type | Reference |

|---|---|---|---|

| Wild-Type | 0.34 | 1.0 | [4] |

| R155K | 110 | 324 | [4] |

| D168A | 1.9 | 5.6 | [4] |

| A156T | 460 | 1353 |[4] |

Table 2: Fold Change in this compound EC50 Against Engineered RASs in HCV Genotypes 2-6

| Genotype | Amino Acid Substitution | Fold Change in EC50 | Reference |

|---|---|---|---|

| 2a | R155K | >15000 | [5] |

| 2a | A156S | 2.5 | [5] |

| 3a | R155K | 160 | [5] |

| 3a | A156S | 1.6 | [5] |

| 4a | R155K | >15000 | [5] |

| 4a | A156S | 1.2 | [5] |

| 5a | R155K | 13000 | [5] |

| 5a | A156S | 1.7 | [5] |

| 6a | R155K | 12000 | [5] |

| 6a | A156S | 1.3 |[5] |

Note: The data in Table 2 is derived from studies using engineered HCV recombinants and represents the fold change in EC50 compared to the wild-type of the respective genotype.

Experimental Protocols

The characterization of this compound's antiviral activity relies on two primary experimental platforms: the HCV NS3/4A protease enzyme assay and the HCV replicon system.

HCV NS3/4A Protease Enzyme Assay

This in-vitro assay directly measures the ability of a compound to inhibit the enzymatic activity of the purified NS3/4A protease. A common method is a Fluorescence Resonance Energy Transfer (FRET)-based assay.[6][7]

Principle: A synthetic peptide substrate containing a fluorophore and a quencher is designed with a specific cleavage site for the NS3/4A protease. In the intact peptide, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by the protease, the fluorophore and quencher are separated, resulting in an increase in fluorescence that can be measured over time.

dot

Caption: Workflow for NS3/4A Protease FRET Assay.

HCV Replicon Assay

The HCV replicon system is a cell-based assay that allows for the study of viral RNA replication in a controlled laboratory setting.[8]

Principle: A human hepatoma cell line (e.g., Huh-7) is transfected with a subgenomic HCV RNA molecule (a replicon) that can autonomously replicate within the cell. These replicons often contain a reporter gene, such as luciferase, which allows for the quantification of viral replication.[8][9][10] A decrease in reporter gene expression in the presence of an antiviral compound indicates inhibition of HCV replication.

dot

Caption: Workflow for HCV Replicon Luciferase Assay.

Conclusion

This compound is a potent inhibitor of the HCV NS3/4A protease with strong activity against genotype 1 and moderate activity against genotype 2. Its efficacy is significantly reduced against other genotypes. The primary resistance-associated substitutions for genotype 1 are located at positions R155 and D168 of the NS3 protease. Further development and clinical use of this compound have been focused on specific patient populations where its activity profile is most beneficial. This technical guide provides a summary of the key data and methodologies relevant to the preclinical and clinical characterization of this compound's activity against different HCV genotypes.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Discovery of this compound (MK-7009), a macrocyclic hepatitis C virus NS3/4a protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. eurogentec.com [eurogentec.com]

- 8. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

- 9. pubcompare.ai [pubcompare.ai]

- 10. bmglabtech.com [bmglabtech.com]

Vaniprevir: A Deep Dive into Molecular Modeling and Docking Studies

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vaniprevir (MK-7009) is a potent, macrocyclic, non-covalent competitive inhibitor of the hepatitis C virus (HCV) NS3/4A protease, an enzyme critical for viral replication.[1][2][3] Developed by Merck & Co., it was approved in Japan in 2014 for the treatment of hepatitis C.[1] The design of this compound was significantly guided by molecular modeling, a strategy that has become central to the development of next-generation protease inhibitors.[4][5] This technical guide provides a comprehensive overview of the molecular modeling and docking studies that have elucidated the mechanism of action, binding interactions, and resistance profile of this compound.

Mechanism of Action: Inhibiting Viral Polyprotein Processing

The HCV NS3/4A protease is responsible for cleaving the viral polyprotein into functional non-structural proteins essential for viral replication.[2] this compound inhibits this process by binding to the active site of the NS3/4A protease, effectively blocking its proteolytic activity.[2] This leads to a suppression of viral replication and a reduction in viral load in patients.[2] this compound contains a P2 to P4 macrocyclic constraint, a feature designed using a molecular-modeling-derived strategy to optimize enzyme potency and cellular activity.[4][5]

Quantitative Analysis of this compound's Inhibitory Activity

The potency of this compound has been quantified through various in vitro assays, providing key data on its efficacy against both wild-type and drug-resistant variants of the HCV NS3/4A protease.

Table 1: In Vitro Antiviral Activity of this compound (IC50)

| HCV NS3/4A Protease Variant | IC50 (nM) | Fold Change in IC50 vs. Wild-Type |

| Wild-Type | 0.34 | 1.0 |

| R155K | >400 | >1176 |

| A156T | >400 | >1176 |

| D168A | >400 | >1176 |

Data sourced from a study using viral replicon-based inhibition assays.

Table 2: Calculated Binding Free Energy of this compound

| HCV NS3/4A Protease Variant | Calculated Binding Free Energy (kcal/mol) |

| Wild-Type | -23.92 |

| R155K | -19.29 |

| A156T | -21.34 |

| D168A | -14.70 |

Data obtained from molecular dynamics simulations and binding free energy calculations.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections outline the key experimental protocols used in the study of this compound.

Molecular Docking

Molecular docking studies have been instrumental in predicting the binding orientation of this compound within the NS3/4A protease active site and understanding the impact of resistance mutations.

Protocol:

-

Protein Preparation: The three-dimensional crystal structure of the HCV NS3/4A protease is obtained from the Protein Data Bank (PDB). For studies on this compound, co-crystal structures such as PDB IDs 3SU3 and 5ESB are utilized.[1][4] Water molecules are typically removed, and the protein structure is protonated at a physiological pH.[3] Energy minimization is performed using a force field such as MMFF94X .[3]

-

Ligand Preparation: The 3D structure of this compound is generated and optimized to its lowest energy conformation.

-

Docking Simulation: A molecular docking program, such as the MOE-Dock program , is used to predict the binding pose of this compound within the active site of the protease.[3][5][6] The docking protocol is often validated by redocking the co-crystallized ligand and ensuring a low root-mean-square deviation (RMSD) from the experimental pose.[2]

-

Analysis of Interactions: The resulting docked poses are analyzed to identify key molecular interactions, such as hydrogen bonds and van der Waals contacts, between this compound and the active site residues of the protease.[2] Key active site residues for HCV NS3 protease include Q41, F43, H57, D81, V132, L135, K136, G137, S138, S139, F154, R155, A156, A157, and D168.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the this compound-protease complex and are used to calculate binding free energies, offering a more detailed understanding of inhibitor binding and resistance.

Protocol:

-

System Setup: The initial coordinates for the simulation are taken from the docked complex or a co-crystal structure. The complex is placed in a periodic boundary box and solvated with a water model, such as TIP3P .[7]

-

Force Field Application: A force field, such as CHARMM27 , is applied to describe the interatomic forces within the system.[7]

-

Simulation Execution: The simulation is run using software like NAMD .[7] The system is typically maintained at a constant temperature (e.g., 310 K) and pressure (e.g., 1 atm) using techniques like Langevin dynamics and the Nosé–Hoover Langevin piston method.[7]

-

Trajectory Analysis: The resulting trajectory is analyzed to assess the stability of the complex, root-mean-square fluctuations (RMSF) of residues, and changes in molecular interactions over time.

-

Binding Free Energy Calculation: Methods such as the Molecular Mechanics Generalized Born Surface Area (MM-GBSA) or Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are employed to calculate the binding free energy of this compound to the protease.[2][8]

HCV Replicon Assay for IC50 Determination

HCV replicon systems are cell-based assays used to determine the antiviral activity of compounds by measuring the inhibition of viral RNA replication.

Protocol:

-

Cell Culture: Human hepatoma cells (e.g., Huh-7) that support HCV replication are cultured.

-

Replicon Transfection: Cells are transfected with in vitro transcribed HCV replicon RNA, which contains a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin resistance).[9]

-

Compound Treatment: The transfected cells are treated with serial dilutions of this compound.

-

Assay Readout: After a defined incubation period, the level of HCV RNA replication is quantified. For replicons with a luciferase reporter, luminescence is measured. For selectable markers, the number of drug-resistant cell colonies is counted.[9]

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of viral replication, is calculated by fitting the dose-response data to a sigmoidal curve.

Visualizing Molecular Interactions and Workflows

Signaling Pathway and Resistance

The emergence of drug resistance is a significant challenge in antiviral therapy. Mutations in the NS3/4A protease can reduce the binding affinity of inhibitors like this compound. The primary resistance mutations observed for this compound are at residues R155, A156, and D168.[6]

Experimental Workflow: Molecular Docking

The process of molecular docking involves a series of computational steps to predict the interaction between a ligand and a protein.

Logical Relationship: Drug Resistance and Binding Affinity

The relationship between mutations in the NS3/4A protease, the binding affinity of this compound, and the resulting drug resistance can be visualized as a logical flow.

Conclusion

Molecular modeling and docking studies have been pivotal in understanding the therapeutic action and limitations of this compound. These computational approaches have not only elucidated the intricate molecular interactions governing its binding to the HCV NS3/4A protease but have also provided a rational basis for the observed resistance profiles. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the field of antiviral drug discovery, facilitating further investigations into overcoming drug resistance and designing novel, more potent inhibitors. The continued integration of computational and experimental techniques will undoubtedly accelerate the development of next-generation therapies for hepatitis C and other viral diseases.

References

- 1. rcsb.org [rcsb.org]

- 2. Evaluation of interactions between the hepatitis C virus NS3/4A and sulfonamidobenzamide based molecules using molecular docking, molecular dynamics simulations and binding free energy calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular docking study of P4-Benzoxaborolesubstituted ligands as inhibitors of HCV NS3/4A protease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rcsb.org [rcsb.org]

- 5. researchgate.net [researchgate.net]

- 6. A Novel Approach to Develop New and Potent Inhibitors for the Simultaneous Inhibition of Protease and Helicase Activities of HCV NS3/4A Protease: A Computational Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparative Molecular Dynamics Simulation of Hepatitis C Virus NS3/4A Protease (Genotypes 1b, 3a and 4a) Predicts Conformational Instability of the Catalytic Triad in Drug Resistant Strains | PLOS One [journals.plos.org]

- 8. Binding Free Energy Calculations of Nine FDA-approved Protease Inhibitors Against HIV-1 Subtype C I36T↑T Containing 100 Amino Acids Per Monomer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HCV Replicon Systems - Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]

Vaniprevir Pharmacokinetics in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of vaniprevir (formerly MK-7009), a potent, macrocyclic inhibitor of the hepatitis C virus (HCV) NS3/4A protease. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in key animal models used in drug development, namely rats, dogs, and monkeys. This information is crucial for understanding the disposition of the drug and for the translation of preclinical findings to clinical settings.

Executive Summary

Preclinical studies have demonstrated that this compound exhibits favorable pharmacokinetic properties in multiple animal species, characterized by good plasma exposure and excellent liver distribution. Notably, sustained and significant concentrations of this compound are achieved in the liver, the primary site of HCV replication. This high hepatic exposure is a key attribute for its potent antiviral activity. While detailed plasma pharmacokinetic parameters are not extensively available in the public domain, key data on liver concentrations have been reported.

Pharmacokinetic Data in Animal Models

The following tables summarize the available quantitative pharmacokinetic data for this compound in rats, dogs, and rhesus monkeys.

Table 1: Liver Concentrations of this compound in Animal Models Following Oral Administration

| Animal Model | Dose (mg/kg) | Time Post-Dose (hours) | Liver Concentration (nM) | Reference |

| Rat | 5 - 10 | 24 | 200 - 600 | [1] |

| Dog | 5 - 10 | 24 | 200 - 600 | [1] |

| Rhesus Monkey | 5 - 10 | 24 | 200 - 600 | [1] |

Note: The reported data indicates a range of liver concentrations observed across the different species at 24 hours post-dose.

While specific plasma pharmacokinetic parameters such as AUC, Cmax, Tmax, half-life, and bioavailability are mentioned to be favorable in publications, the precise quantitative values for each animal model are not publicly available in the reviewed literature. The primary focus of the accessible research has been on the significant and prolonged liver exposure of the compound.

Experimental Protocols

Detailed experimental protocols for the preclinical pharmacokinetic studies of this compound are not fully disclosed in the public literature. However, based on standard practices in pharmaceutical research and information gleaned from related studies, the following methodologies are likely to have been employed.

Animal Models

-

Rats: Sprague-Dawley or Wistar rats are commonly used for pharmacokinetic studies.

-

Dogs: Beagle dogs are a standard non-rodent species for preclinical drug development.

-

Monkeys: Rhesus or cynomolgus monkeys are often used as a non-human primate model.

Drug Administration

This compound was administered orally to the animal models. The drug was likely formulated in a suitable vehicle to ensure consistent absorption. The typical oral doses used in the reported studies ranged from 5 to 10 mg/kg.

Sample Collection

-

Blood Sampling: Serial blood samples would have been collected at various time points post-dose via appropriate methods for each species (e.g., tail vein in rats, cephalic or saphenous vein in dogs and monkeys). Plasma would be separated by centrifugation for subsequent analysis.

-

Tissue Sampling: For liver concentration determination, animals would be euthanized at specific time points (e.g., 24 hours post-dose), and liver tissue would be collected, homogenized, and processed for drug extraction.

Bioanalytical Method

The concentration of this compound in plasma and liver homogenates would have been determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique provides the high sensitivity and specificity required for quantifying drug levels in biological matrices. The method would involve protein precipitation or liquid-liquid extraction to isolate the drug from the biological matrix, followed by chromatographic separation and mass spectrometric detection.

Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a preclinical pharmacokinetic study of an orally administered drug like this compound.

Conceptual Metabolic Pathway

While specific metabolic pathways of this compound in animal models are not detailed in the provided search results, a conceptual diagram illustrating the general fate of a drug in the body is presented below. This includes absorption from the gut, distribution to tissues including the liver, metabolism, and subsequent excretion.

Discussion

The available preclinical data, particularly the high and sustained liver concentrations, provide a strong rationale for the clinical development of this compound. The ability to achieve therapeutic concentrations at the site of HCV replication is a critical factor for the efficacy of direct-acting antiviral agents. The observation that significant liver concentrations persist for at least 24 hours post-dose in rats, dogs, and monkeys suggests the potential for once-daily dosing regimens.

The lack of publicly available, detailed plasma pharmacokinetic data limits a full comparative analysis across species. However, the consistent finding of excellent liver exposure underscores the successful optimization of this compound for its intended therapeutic target. Further research and publication of the complete preclinical data package would be beneficial for a more in-depth understanding of this compound's pharmacokinetic profile.

References

Vaniprevir Off-Target Effects: A Technical Investigation for Drug Development Professionals

An In-depth Guide to Understanding and Investigating the Off-Target Profile of the HCV Protease Inhibitor Vaniprevir

Abstract

This compound is a potent, second-generation, macrocyclic inhibitor of the hepatitis C virus (HCV) nonstructural protein 3/4A (NS3/4A) protease, a key enzyme in the viral replication cycle. While its on-target efficacy is well-documented, a thorough understanding of its off-target interactions is critical for a comprehensive safety assessment and for anticipating potential adverse drug reactions. This technical guide provides a consolidated overview of the known off-target profile of this compound, methodologies for its investigation, and the implications for drug development. The available data, primarily from preclinical and clinical studies, points towards a generally favorable selectivity profile, with the most significant off-target interaction being the inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme. Limited data also suggests potential, albeit weak, cross-reactivity with other viral proteases. This document aims to equip researchers, scientists, and drug development professionals with the necessary information to further investigate and contextualize the off-target effects of this compound and similar compounds.

Introduction

This compound (MK-7009) is a macrocyclic acylsulfonamide that acts as a non-covalent, competitive inhibitor of the HCV NS3/4A protease.[1][2] Its primary mechanism of action involves blocking the proteolytic activity of this viral enzyme, which is essential for the cleavage of the HCV polyprotein and subsequent formation of a functional viral replication complex.[1] While highly potent against its intended target, the evaluation of a drug candidate's interactions with other host and viral proteins is a fundamental aspect of preclinical and clinical development to ensure its safety and efficacy.

This guide summarizes the available quantitative data on this compound's off-target effects, details relevant experimental protocols for assessing such interactions, and provides visualizations of key pathways and workflows to aid in the understanding of these complex processes.

Quantitative Assessment of Off-Target Interactions

A comprehensive analysis of this compound's off-target profile requires quantitative data from various enzymatic and cell-based assays. The following tables summarize the known on-target and off-target activities of this compound.

| Target | Assay Type | Species/System | Endpoint | Value | Reference(s) |

| HCV NS3/4A Protease (Wild-Type) | Enzymatic Inhibition | Recombinant | IC50 | 0.34 nM | [1][3] |

| HCV Replicon (Genotype 1b) | Cell-based Replication | Huh-7 cells | EC50 | 0.27 - 19 nM | [4] |

Table 1: On-Target Activity of this compound against Hepatitis C Virus. This table highlights the high potency of this compound against its intended viral target.

| Potential Off-Target | Assay Type | Species/System | Endpoint | Value | Selectivity Index (SI) | Reference(s) |

| SARS-CoV-2 Replication | Cell-based Replication | Vero E6 cells | EC50 | 51 µM | 3.4 | [5] |

| Cytotoxicity | Cell Viability Assay | Vero E6 cells | CC50 | 100 - 200 µM | N/A | [5] |

| Cytochrome P450 3A4 (CYP3A4) | Enzymatic Inhibition | Human Liver Microsomes | IC50 | Data not available | N/A | [5] |

Table 2: Investigated Off-Target Activities of this compound. This table summarizes the available data on this compound's interactions with potential off-targets. The selectivity index (SI = CC50/EC50) for SARS-CoV-2 indicates a narrow therapeutic window for this potential off-target activity.

Experimental Protocols

Accurate assessment of off-target effects relies on robust and well-defined experimental methodologies. Below are detailed protocols for key assays used to investigate the off-target profile of compounds like this compound.

Protease Inhibition Assay (General)

This protocol describes a general method for determining the inhibitory activity of a compound against a purified protease using a fluorogenic substrate.

Objective: To determine the IC50 value of this compound against a specific protease.

Materials:

-

Purified recombinant protease

-

Fluorogenic peptide substrate specific for the protease

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20)

-

This compound stock solution (in DMSO)

-

384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Add a fixed concentration of the purified protease to each well of the microplate.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 340 nm and emission at 420 nm, depending on the substrate).

-

Calculate the initial reaction rates (V) for each inhibitor concentration.

-

Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based Antiviral Assay (e.g., for SARS-CoV-2)

This protocol outlines a method to assess the antiviral activity of a compound in a cell culture system.

Objective: To determine the EC50 value of this compound against a specific virus.

Materials:

-

Host cell line permissive to viral infection (e.g., Vero E6 for SARS-CoV-2)

-

Virus stock of known titer

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well cell culture plates

-

Reagents for quantifying viral replication (e.g., antibodies for immunostaining, reagents for RT-qPCR, or a reporter virus)

Procedure:

-

Seed the 96-well plates with host cells and incubate overnight to form a confluent monolayer.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the growth medium from the cells and add the diluted this compound.

-

Infect the cells with the virus at a pre-determined multiplicity of infection (MOI).

-

Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 48-72 hours).

-

After incubation, quantify the extent of viral replication using a suitable method (e.g., high-content imaging of infected cells, quantification of viral RNA by RT-qPCR, or measuring reporter gene expression).

-

Plot the percentage of viral inhibition against the logarithm of the drug concentration.

-

Determine the EC50 value by fitting the data to a dose-response curve.

Cytochrome P450 (CYP) Inhibition Assay

This protocol describes an in vitro method to evaluate the inhibitory potential of a compound on major CYP isoforms using human liver microsomes.

Objective: To determine the IC50 value of this compound against CYP3A4.

Materials:

-

Human liver microsomes (HLMs)

-

CYP3A4-specific substrate (e.g., midazolam or testosterone)

-

NADPH regenerating system

-

This compound stock solution (in DMSO)

-

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Quenching solution (e.g., acetonitrile)

-

LC-MS/MS system for metabolite quantification

Procedure:

-

Prepare serial dilutions of this compound in the incubation buffer.

-

In a microcentrifuge tube, combine HLMs, the CYP3A4 substrate, and the diluted this compound or vehicle control.

-

Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

-

Initiate the reaction by adding the NADPH regenerating system.

-

Incubate at 37°C for a specific time (e.g., 10-30 minutes).

-

Stop the reaction by adding the quenching solution.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant for the formation of the specific metabolite using a validated LC-MS/MS method.

-

Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualization of Key Pathways and Workflows

Graphical representations of signaling pathways and experimental workflows can facilitate a deeper understanding of the investigation of off-target effects.

Figure 1: A generalized workflow for the investigation of in vitro off-target effects of a drug candidate like this compound.

References

- 1. Characterization of this compound, a hepatitis C virus NS3/4A protease inhibitor, in patients with HCV genotype 1 infection: safety, antiviral activity, resistance, and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of this compound (MK-7009), a macrocyclic hepatitis C virus NS3/4a protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (MK-7009) | NS3/4A蛋白酶抑制剂 | MCE [medchemexpress.cn]

- 5. Hepatitis C Virus Protease Inhibitors Show Differential Efficacy and Interactions with Remdesivir for Treatment of SARS-CoV-2 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Vaniprevir: A Potent Tool for Interrogating Viral Protease Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vaniprevir (formerly MK-7009) is a potent, macrocyclic, non-covalent competitive inhibitor of the hepatitis C virus (HCV) NS3/4A protease. Initially developed as a promising therapeutic agent for chronic HCV infection, its well-characterized mechanism of action and high specificity make it an invaluable tool compound for basic research into viral polyprotein processing and for the preclinical evaluation of novel antiviral agents. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, chemical properties, and detailed protocols for its application in common experimental assays. Quantitative data from key studies are summarized for easy reference, and logical workflows are visualized to aid in experimental design.

Introduction

Viral proteases are essential enzymes for the replication of many viruses, including Hepatitis C virus. These enzymes are typically responsible for cleaving a large viral polyprotein into individual, functional proteins required for viral assembly and propagation. The HCV NS3/4A protease is a serine protease that plays a critical role in the viral life cycle, making it a prime target for antiviral drug development. This compound was designed as a specific inhibitor of this protease and has demonstrated potent antiviral activity in both enzymatic and cell-based assays. This guide will detail the properties of this compound that make it a valuable research tool and provide practical guidance for its use in the laboratory.

Chemical and Physical Properties

This compound is a macrocyclic compound with a molecular formula of C38H55N5O9S and a molar mass of 757.94 g·mol−1. Its complex structure, which includes a P2-P4 macrocycle, contributes to its high affinity and specificity for the NS3/4A protease active site.

| Property | Value | Reference |

| IUPAC Name | (1R,21S,24S)-21-tert-butyl-N-[(1R,2R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethylcyclopropyl]-16,16-dimethyl-3,19,22-trioxo-2,18-dioxa-4,20,23-triazatetracyclo[21.2.1.14,7.06,11]heptacosa-6(11),7,9-triene-24-carboxamide | |

| Molecular Formula | C38H55N5O9S | |

| Molar Mass | 757.94 g·mol−1 | |

| CAS Number | 923590-37-8 |

Mechanism of Action

This compound functions as a non-covalent, competitive inhibitor of the HCV NS3/4A protease. It binds to the active site of the enzyme, preventing the proteolytic processing of the HCV polyprotein. This inhibition of polyprotein cleavage disrupts the viral replication cycle, leading to a reduction in viral RNA levels.

Figure 1. This compound inhibits HCV replication by blocking NS3/4A protease-mediated polyprotein processing.

In Vitro and In Vivo Activity

This compound exhibits potent antiviral activity against various HCV genotypes in vitro. Its efficacy has been demonstrated in both enzymatic and cell-based replicon assays.

Enzymatic Inhibition

| Protease | IC50 (nM) | Reference |

| Wild-type | 0.34 | |

| R155K mutant | >400 | |

| D168A mutant | >400 |

Cell-Based Replicon Assay

| HCV Genotype | EC50 (nM) | Reference |

| Genotype 1b | Data not available in provided search results |

Pharmacokinetics in Healthy Volunteers

Pharmacokinetic studies in healthy male volunteers have shown that this compound is orally bioavailable, with dose-proportional increases in exposure at higher doses.

| Parameter | Value | Condition | Reference |

| Tmax | 1-3 hours | Single dose | |

| t1/2 | 4-6 hours | Steady state | |

| AUC0–∞ GMR (fed/fasted) | 1.22 | Single 80 mg dose | |

| Cmax GMR (fed/fasted) | 0.79 | Single 80 mg dose |

GMR: Geometric Mean Ratio

Experimental Protocols

HCV NS3/4A Protease Inhibition Assay

This protocol describes a typical fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of compounds against the HCV NS3/4A protease.

Figure 2. Workflow for an HCV NS3/4A protease inhibition FRET assay.

Materials:

-

Recombinant HCV NS3/4A protease

-